N1-beta-D-Arabinopyranosylamino guanidine hno3

carbohydrate chemistry stereochemistry anomer recognition

N1-beta-D-Arabinopyranosylamino guanidine HNO3 (CAS 368452-60-2) is a synthetic N-glycopyranosyl aminoguanidine derivative with molecular formula C6H15N5O7 and a molecular weight of 269.21 g/mol. The compound features a beta-D-arabinopyranosyl moiety appended via an N-glycosidic linkage to an aminoguanidine scaffold, forming a nitric acid salt.

Molecular Formula C6H15N5O7
Molecular Weight 269.21 g/mol
Cat. No. B12081839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-beta-D-Arabinopyranosylamino guanidine hno3
Molecular FormulaC6H15N5O7
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-]
InChIInChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)
InChIKeyVAGYVOMPIVRVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-beta-D-Arabinopyranosylamino guanidine HNO3 (CAS 368452-60-2): Core Identity for Research Procurement


N1-beta-D-Arabinopyranosylamino guanidine HNO3 (CAS 368452-60-2) is a synthetic N-glycopyranosyl aminoguanidine derivative with molecular formula C6H15N5O7 and a molecular weight of 269.21 g/mol . The compound features a beta-D-arabinopyranosyl moiety appended via an N-glycosidic linkage to an aminoguanidine scaffold, forming a nitric acid salt . It belongs to a class of glycosylated guanidines explored as inhibitors of advanced glycation end-products (AGEs) and as synthetic precursors for carbohydrate-modified heterocycles [1].

Why N1-beta-D-Arabinopyranosylamino guanidine HNO3 Cannot Be Replaced by Generic Analogs


Substituting N1-beta-D-arabinopyranosylamino guanidine HNO3 with its alpha-L anomer (CAS 109853-80-7) or the hydrochloride salt (CAS 368452-58-8) introduces differences in stereochemical recognition and physicochemical properties that can alter biological outcomes [1]. The beta-D anomeric configuration dictates binding to carbohydrate-recognizing proteins, while the nitrate counterion may influence solubility and stability compared to the hydrochloride form . Likewise, non-glycosylated aminoguanidine (pimagedine, CAS 79-17-4) lacks the arabinopyranosyl group that enables distinct synthetic transformations and potentially modulates toxicity profiles [2].

Quantitative Differentiation Evidence for N1-beta-D-Arabinopyranosylamino guanidine HNO3 Procurement


Anomeric Configuration Selectivity: Beta-D vs. Alpha-L Stereoisomer

The target compound possesses a beta-D-arabinopyranosyl configuration, whereas the most immediate comparator, N1-alpha-L-arabinopyranosylamino guanidine HNO3 (CAS 109853-80-7), bears an alpha-L-arabinopyranosyl group. Although no published direct head-to-head biological comparison exists, carbohydrate-protein interactions are exquisitely sensitive to anomeric configuration; for example, L-arabinose-binding protein discriminates between alpha and beta anomers with distinct affinity constants [1]. The beta-D vs. alpha-L divergence in this compound class may therefore translate into differential target engagement in carbohydrate-recognition systems. Purchasers should specify the exact stereoisomer to ensure experimental reproducibility.

carbohydrate chemistry stereochemistry anomer recognition

Salt Form Differentiation: Nitrate vs. Hydrochloride Physicochemical Profile

N1-beta-D-arabinopyranosylamino guanidine nitrate (MW 269.21 g/mol) differs from its hydrochloride analogue (CAS 368452-58-8, MW 242.66 g/mol) in both molecular weight and counterion composition . While no published solubility or stability head-to-head data are available for this specific pair, general salt-form principles predict that nitrate salts often exhibit higher aqueous solubility but greater hygroscopicity than hydrochlorides. The 95% purity specification is common to both forms from commercial suppliers . The nitrate salt may be preferred in synthetic applications where chloride ions interfere, such as in silver-mediated coupling reactions.

salt screening counterion effect formulation development

Glycosylation as Differentiation from Non-Glycosylated Aminoguanidine: Toxicity and Synthetic Utility

The parent compound aminoguanidine (pimagedine, CAS 79-17-4) is a well-characterized inhibitor of advanced glycation end-products (AGEs) with reported IC50 values of 62.40 μg/mL for AGE formation and 2.92 mg/mL for protein cross-linking in vitro [1]. However, aminoguanidine's clinical development was halted due to toxicity (including hepatotoxicity and vasculitis). Glycosylation with arabinopyranose, as in the target compound, is a known strategy to modulate the pharmacokinetic and toxicological profile of guanidine-based inhibitors . While no direct comparative IC50 or toxicity data are available for N1-beta-D-arabinopyranosylamino guanidine HNO3, the structural modification is consistent with pro-drug or detoxification approaches in this chemical class [2].

AGE inhibition glycation diabetic complications

Synthetic Versatility: N-Glycopyranosyl Guanidines as Triazole Nucleoside Precursors

A key differentiating feature of N1-beta-D-arabinopyranosylamino guanidine HNO3 is its capacity to undergo acylation and subsequent cyclization to yield 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, a class of pyranosyl nucleoside analogues. Györgydeák and co-workers demonstrated that N1-(aldopyranosylamino)guanidines with l-arabino configuration (including the L-arabino counterpart of the target compound) undergo acetylation to N1-per(O-acetylglycopyranosylamino)-N1,N2,N3-triacetylguanidines, which cyclize under mild conditions (boiling ethanol or cold 0.1 M NaOMe) to afford triazole products in good yields [1]. Non-glycosylated guanidines cannot undergo this transformation due to the absence of the sugar hydroxyl scaffold required for peracetylation and anchimeric assistance. This synthetic pathway is unavailable to simple alkyl- or aryl-guanidines.

nucleoside synthesis heterocyclic chemistry carbohydrate modification

Evidence-Linked Application Scenarios for N1-beta-D-Arabinopyranosylamino guanidine HNO3 Selection


Carbohydrate-Recognition Target Studies Requiring Defined Anomeric Purity

When studying lectin binding, carbohydrate transporters, or glycosidase interactions, the beta-D anomeric configuration of this compound provides a defined stereoisomer distinct from the alpha-L form (CAS 109853-80-7). Using the precise stereoisomer ensures that observed biological activity can be assigned to the correct anomer, a critical factor in carbohydrate-based probe development [1].

Synthesis of Triazole Nucleoside Analogues via Acylation-Cyclization

This compound serves as a direct starting material for the preparation of 3-amino-N1-glycopyranosyl-5-methyl-1H-1,2,4-triazoles, a class of modified nucleosides with potential antiviral or anticancer interest. Non-glycosylated guanidines cannot access this chemistry, making the target compound uniquely valuable for medicinal chemistry programs exploring carbohydrate-heterocycle conjugates [2].

Advanced Glycation End-Product (AGE) Inhibitor Research Seeking Improved Safety Over Aminoguanidine

Aminoguanidine (pimagedine) was a clinically tested AGE inhibitor discontinued due to toxicity. The arabinopyranosyl-modified guanidine scaffold of this compound offers a structurally distinct chemotype that may retain AGE inhibitory potential while diverging in toxicity and pharmacokinetic profile, consistent with glycosyl-prodrug strategies [3].

Counterion-Sensitive Biochemical or Synthetic Protocols Requiring Nitrate Over Chloride

In experimental systems where chloride ions interfere—such as silver-mediated coupling reactions, certain ion-sensitive enzymatic assays, or halide-free crystallization conditions—the nitrate salt form is preferable to the hydrochloride analogue. The defined nitrate counterion ensures compatibility with such protocols, reducing the need for salt-exchange steps .

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